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molecular formula C8H20BrNO B1252534 Triethylcholine bromide CAS No. 21708-95-2

Triethylcholine bromide

Cat. No. B1252534
M. Wt: 226.15 g/mol
InChI Key: KUQFDYRHDBNMSI-UHFFFAOYSA-M
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Patent
US05717047

Procedure details

Hydroxyethyltriethylammonium bromide was obtained as follows: ##STR14## Bromoethanol (distilled, 2 g, 16 mmole) and triethylamine (1.62 g, 16 mmole) were heated in dichloromethane (30 ml) at 40° C. for 16 hours. After cooling the precipitate was filtered and dried over phosphorus pentoxide to yield hydroxyethyltriethylammonium bromide as a white powder, 1.47 g, 6.5 mmole, 41% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([OH:4])[CH3:3].[CH2:5]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6]>ClCCl>[Br-:1].[OH:4][CH2:2][CH2:3][N+:7]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:5][CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC(C)O
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
[Br-].OCC[N+](CC)(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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